molecular formula C8H7NO3S B026340 o-Toluenesulfonyl isocyanate CAS No. 32324-19-9

o-Toluenesulfonyl isocyanate

Cat. No. B026340
CAS No.: 32324-19-9
M. Wt: 197.21 g/mol
InChI Key: HEBTZZBBPUFAFE-UHFFFAOYSA-N
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Patent
US05246906

Procedure details

A three-necked flask equipped with a dropping funnel, a thermometer, and a reflux condenser was charged with 18.6 g of aniline and the aniline was dissolved in 200 ml of toluene. While the resultant reaction solution was stirred with a magnetic stirrer, 42.0 g of toluenesulfonylisocyanate were added dropwise from the dropping funnel to the reaction solution. During the stirring, an exothermic reaction occurred and a large amount of white solid was precipitated. The resultant reaction mixture was heated at a temperature of 90° C. for one hour, cooled, and then filtered. White crystals were obtained in an amount of 58.0 g. The crystals had a melting point of 166° C.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8]1(C)[C:9]([S:14]([N:17]=[C:18]=[O:19])(=[O:16])=[O:15])=[CH:10][CH:11]=[CH:12][CH:13]=1.[C:21]1(C)C=CC=CC=1>>[C:12]1([CH3:21])[CH:13]=[CH:8][C:9]([S:14]([NH:17][C:18]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:19])(=[O:15])=[O:16])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
42 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)N=C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred with a magnetic stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-necked flask equipped with a dropping funnel
CUSTOM
Type
CUSTOM
Details
While the resultant reaction solution
CUSTOM
Type
CUSTOM
Details
During the stirring, an exothermic reaction
CUSTOM
Type
CUSTOM
Details
a large amount of white solid was precipitated
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
White crystals were obtained in an amount of 58.0 g

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)S(=O)(=O)NC(=O)NC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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